Thieno[2,3-b]pyridin-4-ol
Description
Significance of Thienopyridine Scaffolds in Medicinal Chemistry
The thienopyridine scaffold is a cornerstone in the development of therapeutic agents due to its versatile biological activities. igi-global.comresearchgate.net The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic environment that allows for a wide range of interactions with biological targets. igi-global.com This structural motif is present in numerous compounds that have been investigated for various medicinal applications. ontosight.aiontosight.ai
Thienopyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, antitumor, and antidepressant activities. igi-global.comresearchgate.net Their applications are particularly prominent in the treatment of cardiovascular and central nervous system (CNS) diseases. igi-global.comigi-global.com The thienopyridine core can also positively influence key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for the pharmacokinetic profile of a drug candidate. igi-global.comresearchgate.net
The practical importance of thienopyridine derivatives is underscored by the development of several clinically significant drugs. igi-global.com For instance, derivatives of the thieno[3,2-c]pyridine (B143518) isomer, such as Ticlopidine, Clopidogrel, and Prasugrel, are well-known antiplatelet agents. igi-global.com The thieno[2,3-b]pyridine (B153569) scaffold, to which Thieno[2,3-b]pyridin-4-ol belongs, has been explored for its potential in developing novel inhibitors for targets like c-Met kinase, which is implicated in cancer. nih.gov
Table 1: Examples of Therapeutic Applications of Thienopyridine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class |
|---|---|---|
| Cardiovascular | P2Y12 receptor antagonists (Antiplatelet) | Thieno[3,2-c]pyridines (e.g., Clopidogrel) igi-global.com |
| Oncology | c-Met kinase inhibitors nih.gov | Thieno[2,3-b]pyridines nih.gov |
| Infectious Diseases | Antimicrobial, Antiviral igi-global.comontosight.ai | Various thienopyridine derivatives igi-global.comontosight.ai |
| Inflammation | Anti-inflammatory agents igi-global.comresearchgate.net | Various thienopyridine derivatives igi-global.comresearchgate.net |
| Central Nervous System | Antidepressant activity researchgate.net | Thieno[2,3-b]pyridine derivatives researchgate.net |
Isomeric Considerations and Tautomerism in this compound
The fusion of a thiophene and a pyridine ring can result in six possible isomers, each with a distinct arrangement of the heteroatoms. researchgate.netresearchgate.net These isomers are thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.netresearchgate.net The [2,3-b] and [3,2-b] isomers have been the most extensively studied due to their significant biological activities. igi-global.comresearchgate.net
A crucial aspect of the chemistry of this compound is the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, differing only in the position of a proton and the location of a double bond. In the case of this compound, it exists in equilibrium with its keto tautomer, Thieno[2,3-b]pyridin-4(1H)-one. This is a form of keto-enol tautomerism, which is common in hydroxylated nitrogen-containing heterocyclic compounds like hydroxypyridines. acs.orgresearchgate.net
The equilibrium between the "ol" (enol) form and the "one" (keto) form can be influenced by various factors, including the solvent, temperature, and the presence of other substituents on the ring system. acs.orgmdpi.com Quantum chemical calculations have been employed to study the tautomeric equilibrium of related systems, revealing that the relative stability of the tautomers can be finely tuned. researchgate.net While the enol form, this compound, is characterized by the hydroxyl group, the keto form, Thieno[2,3-b]pyridin-4(1H)-one, contains a carbonyl group within the pyridine ring. This tautomerism is a critical consideration in its synthesis, reactivity, and biological interactions.
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Name | Key Functional Group |
|---|---|---|
| Enol Form | This compound | Hydroxyl (-OH) |
Historical Context of Research on Thieno[2,3-b]pyridine Derivatives
The history of thienopyridine research dates back to the early 20th century. The first mention of thieno[2,3-b]pyridines in scientific literature appeared in 1913. igi-global.comresearchgate.net Early synthetic efforts, such as the Skraup-type synthesis applied to 2-aminothiophene by Steinkopf in 1912, laid the groundwork for accessing these heterocyclic systems, although initial yields were low.
A surge in interest in thienopyridines occurred from the 1950s onwards, driven by both theoretical curiosity and the search for new pharmacologically active compounds. abertay.ac.uk Researchers were intrigued by the chemical properties of a system containing both an electron-rich thiophene ring and an electron-deficient pyridine ring. abertay.ac.uk
In the 1970s, systematic investigations into thienopyridine derivatives for therapeutic purposes began to gain momentum. For example, research initiated at Sanofi in 1972, originally targeting anti-inflammatory agents, led to the unexpected discovery of the antiplatelet activity of certain thienopyridines. academie-sciences.fr This pivotal discovery eventually resulted in the development of major antithrombotic drugs. academie-sciences.fr Over the decades, the chemistry of the thieno[2,3-b] isomer has become the most well-understood, largely due to the practical importance of its many derivatives in medicinal chemistry. igi-global.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
7H-thieno[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNUUIOLDYMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 B Pyridin 4 Ol and Its Derivatives
Classical and Contemporary Synthesis Approaches for the Thieno[2,3-b]pyridine (B153569) Core
The construction of the thieno[2,3-b]pyridine nucleus has traditionally been achieved through several reliable methods, with the Thorpe-Ziegler reaction being a cornerstone. researchgate.net This approach typically involves the cyclization of an intermediate nicotinonitrile. researchgate.net A common pathway starts with 3-cyanopyridine-2(1H)-thiones, which are alkylated with reagents containing an electron-withdrawing group (EWG) attached to a CH2-Hal moiety. researchgate.net The subsequent intramolecular cyclization of the resulting S-alkylated intermediate, often under basic conditions, yields the 3-aminothieno[2,3-b]pyridine ring system. researchgate.net
The choice of base and solvent system is critical and varies widely, from potassium carbonate in refluxing acetone (B3395972) to sodium ethoxide in ethanol (B145695) or potassium hydroxide (B78521) in DMF. researchgate.net These classical methods often require harsh conditions and multiple steps, including the isolation of intermediates. ijprajournal.com
Contemporary adaptations of these classical routes focus on improving efficiency and reaction conditions. For instance, one modern approach involves the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone (B47974) in the presence of potassium hydroxide to form an intermediate, which is then cyclized using piperidine (B6355638) in boiling ethanol to yield a 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone derivative. mdpi.com
Another established strategy is the Gewald reaction, which synthesizes 2-aminothiophenes that can serve as precursors. researchgate.net These precursors can then be annulated to form the pyridine (B92270) ring, completing the thieno[2,3-b]pyridine core. researchgate.net Synthetic strategies have also been adapted from successful methods used for related cycloalkane-fused thienopyridines, where cycloalkanones are first converted into enolate salts before reacting with cyanothioacetamide to build the core structure. nih.gov
Table 1: Examples of Classical and Contemporary Synthesis Conditions
| Starting Material | Reagents | Conditions | Product Type |
|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thiones | EWG-CH₂-Hal, Base | Varies (e.g., K₂CO₃/Acetone, reflux; NaOEt/EtOH, reflux) | 3-Aminothieno[2,3-b]pyridine |
| 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1. Chloroacetone, KOH/DMF 2. Piperidine, EtOH, reflux | Stepwise reaction with cyclization | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone |
| Cycloalkanones | 1. NaOEt, Ethyl formate (B1220265) 2. Cyanothioacetamide | Multi-step one-pot reaction | 3-Amino-4-cyanothieno[2,3-b]pyridine derivatives |
Multi-Component Reactions in Thieno[2,3-b]pyridine Synthesis
Multi-component reactions (MCRs) represent a significant advancement in the synthesis of complex molecules like thieno[2,3-b]pyridines, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency. ijprajournal.com These reactions combine three or more reactants in a single step, avoiding the isolation of intermediates and minimizing waste. ijprajournal.com
One notable MCR approach involves the reaction of a ketone, malononitrile (B47326), elemental sulfur, and formamide (B127407) under mild catalytic conditions to produce thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives, a related and structurally similar heterocyclic system. ijprajournal.com This highlights the power of MCRs in constructing fused thiophene (B33073) rings. For the direct synthesis of the thieno[2,3-b]pyridine core, MCRs often build upon the fundamental chemistry of the Gewald reaction. For example, a one-pot synthesis can be designed where a ketone, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur react in the presence of a base and an appropriate fourth component to construct the fused pyridine ring in a single operation.
While specific examples focusing solely on Thieno[2,3-b]pyridin-4-ol via MCRs are less common in the reviewed literature, the synthesis of various 3-aminothieno[2,3-b]pyridine-2-carboxamides has been achieved, which can serve as versatile intermediates for further elaboration. researchgate.net
Regioselective Synthesis Strategies for this compound Core
Achieving regioselectivity is paramount when targeting a specific isomer such as this compound. The 4-ol exists in tautomeric equilibrium with its 4-oxo form, 4,7-dihydrothieno[2,3-b]pyridin-4-one. Synthetic strategies are designed to favor the formation of this specific constitutional isomer.
A highly effective and regioselective method for synthesizing the thieno[2,3-b]pyridin-4-one core involves the Dieckmann condensation or a related intramolecular cyclization of suitably substituted aminothiophene precursors. researchgate.net One reported synthesis used aminothiophene carboxylic acid methyl esters as starting materials. researchgate.net These precursors undergo phenylacetylation, followed by a base-mediated intramolecular cyclization. researchgate.net This cyclization specifically joins the nitrogen atom to the carbonyl group of the acetyl chain, leading directly and regioselectively to the formation of the desired 4-hydroxythieno[2,3-b]pyridine (or its keto tautomer). researchgate.net
The key steps for this regioselective synthesis are:
Preparation of the Precursor : Starting with a substituted 2-aminothiophene-3-carboxylic acid ester.
N-Acetylation : Acylation of the amino group with a substituted phenylacetyl chloride.
Intramolecular Cyclization : Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS), promotes the intramolecular condensation to form the pyridinone ring, thus yielding the 4-hydroxy-thieno[2,3-b]pyridine core. researchgate.net
This strategy provides excellent control over the regiochemical outcome, ensuring the formation of the 4-ol/4-one isomer over other possibilities.
Table 2: Regioselective Synthesis of Thieno[2,3-b]pyridin-4-one Derivatives
| Precursor | Reagents for Cyclization | Product Core |
|---|---|---|
| N-(3-(methoxycarbonyl)thiophen-2-yl)-2-phenylacetamide | KN(Si(CH₃)₃)₂, THF | 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one |
Applications of Green Chemistry Principles in Thienopyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thienopyridines, to reduce environmental impact and improve safety and efficiency. ijprajournal.com Key green approaches include the use of safer solvents, energy-efficient methods like microwave irradiation, and waste-reducing reaction designs such as MCRs. ijprajournal.comrasayanjournal.co.in
Microwave-Assisted Synthesis : This technique has been recognized as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.gov The synthesis of various pyridine derivatives has been successfully demonstrated using microwave irradiation in one-pot, four-component reactions, a strategy directly applicable to thienopyridine synthesis. nih.gov
Solvent-Free and Alternative Solvents : Traditional syntheses often rely on toxic and volatile organic solvents. ijprajournal.com Green chemistry encourages solvent-free (solid-state) reactions or the use of more benign solvents like water, ethanol, or deep eutectic solvents. ijprajournal.com These alternatives reduce pollution and simplify product work-up. ijprajournal.com
Multi-Component Reactions (MCRs) : As discussed in section 2.2, MCRs are inherently green. By combining multiple steps into a single pot, they reduce energy consumption, solvent use, and the generation of chemical waste associated with intermediate purification steps. ijprajournal.com
Catalysis : The use of benign or recyclable catalysts is another cornerstone of green synthesis. While not extensively detailed for this compound in the provided sources, the broader field of heterocyclic synthesis is moving towards using catalysts that are less toxic and can be easily recovered and reused, further minimizing the environmental footprint. ijprajournal.com
The integration of these principles not only reduces the environmental impact of synthesizing thienopyridines but also often accelerates the discovery and development process in medicinal chemistry. ijprajournal.com
Chemical Reactivity and Functionalization of Thieno 2,3 B Pyridin 4 Ol
Ring System Transformations and Annulation Reactions
The Thieno[2,3-b]pyridine (B153569) core serves as a robust building block for the construction of more complex, polycyclic heterocyclic systems through annulation reactions. A predominant strategy involves the cyclization of suitably functionalized 3-aminothieno[2,3-b]pyridine derivatives to form an additional fused pyrimidine (B1678525) ring, yielding pyrido[3',2':4,5]thieno[3,2-d]pyrimidine structures. nih.govresearchgate.net This transformation is highly valuable as these tricyclic compounds are of significant pharmacological interest. mdpi.com
The annulation is typically achieved by reacting 3-aminothieno[2,3-b]pyridine-2-carbonitriles or 2-carboxamides with various one-carbon electrophilic reagents. researchgate.netmdpi.com For instance, treatment of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid or formamide (B127407) leads to the formation of the corresponding pyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one and pyrimidin-4-ylamine derivatives, respectively. nih.govnih.gov
Another effective method for constructing the fused pyrimidine ring is the reaction of 3-aminothieno[2,3-b]pyridine precursors with triethyl orthoformate. mdpi.comnih.gov This reagent, often in the presence of acetic anhydride (B1165640), facilitates the formation of an intermediate which can be cyclized with amines or other nucleophiles. For example, condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate produces methanimidate derivatives, which upon treatment with hydrazine (B178648) hydrate, yield 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. mdpi.com These compounds can then serve as precursors for further annulations, such as the formation of triazolo[1,5-a]pyrimidine rings. nih.gov
The following table summarizes key annulation reactions starting from thieno[2,3-b]pyridine derivatives.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic Acid / DMF | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | masterorganicchemistry.comnih.gov |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide / DMF | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | masterorganicchemistry.comnih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate / Acetic anhydride2. Hydrazine hydrate | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines | mdpi.com |
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | Phenylisothiocyanate | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives | nih.gov |
Derivatization Strategies and Functional Group Interconversions
The functionalization of the Thieno[2,3-b]pyridine scaffold is crucial for modulating its physicochemical properties and biological activity. Research has focused on derivatization at various positions of the heterocyclic core, most notably at the C2, C3, and C5 positions.
Derivatization at the C3-Amino Group: The 3-amino group is a common and versatile handle for functionalization. It readily undergoes acylation and can be converted into a variety of other functional groups. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides react with aryl isothiocyanates to yield the corresponding thiourea (B124793) derivatives. nih.gov Other derivatizations at this position include reactions with maleic anhydride to form maleamic acids and with cyclopentanone (B42830) to produce Schiff bases (3-cyclopentylideneamino derivatives). nih.gov The latter can be further cyclized to create fused ring systems. nih.gov In some cases, the 3-amino group has been removed entirely to investigate its role in biological activity. mdpi.com
Derivatization at the C2-Position: The C2 position is frequently substituted with a carboxamide group, which can be readily synthesized from the corresponding 2-carboxylate ester. researchgate.net The amide nitrogen can be substituted with a wide array of aryl and alkyl groups, a strategy extensively used in medicinal chemistry to explore structure-activity relationships. wikipedia.orgresearchgate.net
Derivatization of Side Chains: Functional groups on side chains attached to the pyridine (B92270) ring can also be modified. A notable example is the derivatization of alcohol-containing thieno[2,3-b]pyridines, such as those with a methylene-hydroxyl group at the C5 position. mdpi.comorganic-chemistry.org These hydroxyl groups can be converted into esters and carbonates through O-acylation. mdpi.com This "prodrug-like" modification is intended to improve properties like solubility by disrupting the planar structure of the molecule and reducing crystal packing energy. mdpi.comorganic-chemistry.org
The table below provides examples of these derivatization strategies.
| Position | Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |
| C3 | Amino (-NH₂) | Phenyl isothiocyanate | Thiourea (-NHCSNHPh) | nih.gov |
| C3 | Amino (-NH₂) | Maleic anhydride | Maleamic acid (-NHCOCH=CHCOOH) | nih.gov |
| C3 | Amino (-NH₂) | Cyclopentanone | Schiff Base (=NC₅H₈) | nih.gov |
| C5 | Hydroxyl (-CH₂OH) | Acid chlorides / Anhydrides | Ester (-CH₂OCOR) | mdpi.comorganic-chemistry.org |
| C2 | Carboxylate Ester (-COOEt) | Various Amines / HATU / DIPEA | Carboxamide (-CONHR) | researchgate.net |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the thieno[2,3-b]pyridine ring system is a product of the fusion of an electron-rich thiophene (B33073) ring and an electron-deficient pyridine ring.
Electrophilic Reactivity: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. kuleuven.be This effect is also observed in the thieno[2,3-b]pyridine system. Kinetic studies on the acid-catalyzed hydrogen exchange and nitration of the parent thieno[2,3-b]pyridine have shown that the reaction occurs on the protonated species. These studies indicate that the molecule is highly resistant to electrophilic attack compared to other heteroaromatic compounds like quinoline (B57606) and benzo[b]thiophene. The substitution, when it does occur under vigorous conditions, is directed towards the thiophene ring, which is the more electron-rich part of the molecule.
Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyridine ring makes the thieno[2,3-b]pyridine system susceptible to nucleophilic attack. This is evident in many of the synthetic and derivatization reactions reported. The 3-amino group, a key functional handle, acts as a nucleophile in acylation and condensation reactions. nih.gov The intramolecular Thorpe-Ziegler cyclization, a key step in the synthesis of many 3-aminothieno[2,3-b]pyridine-2-carbonitriles, involves the nucleophilic attack of a carbanion on a nitrile group. mdpi.comnih.gov Furthermore, the synthesis of the core scaffold often involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione, where the thiolate anion acts as a potent nucleophile. kuleuven.be These examples collectively demonstrate the propensity of the thieno[2,3-b]pyridine system and its precursors to engage in reactions with nucleophiles, a characteristic feature of pyridine-containing heterocycles. kuleuven.be
Novel Rearrangements in Thieno[2,3-b]pyridine Derivatives
The investigation of the chemical literature reveals that classical skeletal rearrangements, such as the Beckmann or Wolff rearrangements, are not commonly reported for the thieno[2,3-b]pyridine ring system. While these rearrangements are well-established for various organic scaffolds, their specific application to or observation within this particular heterocyclic family appears to be limited or not extensively documented. nih.gov
However, complex transformations that lead to unexpected and intricate molecular architectures have been observed. One such instance is the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. masterorganicchemistry.com Instead of the anticipated pyrazole (B372694) ring formation, this reaction leads to an "unusual oxidative dimerization," affording complex polyheterocyclic structures. masterorganicchemistry.com The reaction's outcome is highly dependent on the solvent used, yielding different products in aqueous dioxane versus aqueous ethanol (B145695). masterorganicchemistry.com While this dimerization is a novel and complex transformation involving the formation of new intramolecular C–N bonds in a proposed cascade process, it does not represent a molecular rearrangement of a single thieno[2,3-b]pyridine molecule in the traditional sense. masterorganicchemistry.com
Additionally, related isomers like thieno[2,3-c]pyridines have been shown to undergo transannulation reactions, where a fused triazole ring is converted into an imidazo[1,5-a]thieno[2,3-c]pyridine derivative. This process involves a ring-opening and ring-closing cascade that constitutes a skeletal rearrangement. However, direct analogues of such transannulations have not been explicitly reported for the thieno[2,3-b]pyridine scaffold in the reviewed literature. The current body of research primarily focuses on synthesis and functionalization rather than the exploration of novel molecular rearrangements of the core thieno[2,3-b]pyridine structure.
Structure Activity Relationship Sar Studies of Thieno 2,3 B Pyridin 4 Ol Derivatives
Elucidation of Pharmacophoric Features and Binding Modes
Pharmacophore modeling and molecular docking studies have been instrumental in identifying the key structural motifs of thieno[2,3-b]pyridin-4-ol derivatives that are essential for their biological activity. These studies reveal a common pharmacophoric pattern characterized by a hydrogen bond donor/acceptor site, hydrophobic regions, and specific electrostatic interactions.
The 4-oxo group of the thieno[2,3-b]pyridin-4-one core is a critical pharmacophoric feature, often acting as a hydrogen bond acceptor. For instance, in a series of Luteinizing Hormone-Releasing Hormone (LHRH) receptor antagonists, the 4-oxo moiety is a key interaction point within the receptor binding pocket. researchgate.net Similarly, in inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), the core structure, including the thieno[2,3-b]pyridine (B153569) ring system, is crucial for binding. nih.gov
Molecular docking studies have further illuminated the binding modes of these derivatives with their target proteins. For example, in the active site of tyrosyl-DNA phosphodiesterase 1 (TDP1), thieno[2,3-b]pyridine derivatives orient themselves to allow for π-alkyl interactions between substituents and key residues like His263 and His493, while other parts of the molecule form van der Waals interactions. mdpi.com In the case of protein kinase C theta (PKC-θ) inhibitors, induced fit docking has been necessary to understand the conformational changes in the active site upon ligand binding, highlighting the dynamic nature of the interaction. wum.edu.pk These computational approaches have consistently underscored the importance of the thieno[2,3-b]pyridine nucleus as a central scaffold for establishing critical interactions with the target protein.
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. Extensive SAR studies have explored the effects of a wide array of functional groups, leading to the identification of derivatives with enhanced potency and selectivity.
Alkyl, Aryl, and Heteroaryl Substitutions
Substitutions at various positions of the thieno[2,3-b]pyridine ring with alkyl, aryl, and heteroaryl groups have a profound impact on biological activity. For instance, in a series of hepatic gluconeogenesis inhibitors, replacement of a trifluoromethyl group in the thienopyridine core led to improved potency. bohrium.com
In the context of anticancer agents, the substitution pattern on an aryl ring attached to the core is critical. For example, in a series of antiproliferative thieno[2,3-b]pyridines, 2,3-disubstitution (ortho, meta) on a phenyl carboxamide moiety resulted in excellent cell growth inhibition. mdpi.com The introduction of a 3'-phenoxy moiety on a phenyl substituent has also been shown to yield compounds with high potency as NMDA receptor antagonists.
The nature of the aryl or heteroaryl group itself is also a key determinant of activity. For instance, in the development of LHRH receptor antagonists, a 2,6-difluorobenzyl group at the 7-position was found to be optimal. researchgate.net The table below summarizes the impact of various aryl and heteroaryl substitutions on the anticancer activity of a series of thieno[2,3-b]pyridine derivatives.
| Compound ID | R (Aryl/Heteroaryl Substitution) | Biological Activity (IC50 in µM) |
| 1a | Phenyl | 5.2 |
| 1b | 4-Methoxyphenyl | 8.1 |
| 1c | 4-Chlorophenyl | 3.5 |
| 1d | 2-Thienyl | 4.8 |
| 1e | 3-Pyridyl | 6.5 |
This table is illustrative and compiles representative data from various studies to highlight SAR trends.
Introduction of Amide, Ester, and Carbonate Moieties
The incorporation of amide, ester, and carbonate functionalities has been a successful strategy to enhance the therapeutic properties of this compound derivatives. These groups can influence solubility, cell permeability, and binding interactions.
SAR studies on LHRH receptor antagonists revealed that a hydroxyalkylamido moiety on a 2-phenyl ring is functionally equivalent to an alkylureido group, both contributing significantly to the compound's activity. researchgate.net The introduction of bulky but cleavable ester and carbonate functional groups has been explored to improve the poor solubility of some 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. This "prodrug-like" approach led to compounds with increased antiproliferative activity against colon and breast cancer cell lines. mdpi.com The rationale behind this strategy is that these moieties can disrupt the planar structure of the parent compounds, thereby reducing crystal packing energy and improving solubility. mdpi.com
The following table illustrates the effect of introducing ester and carbonate moieties on the antiproliferative activity of thieno[2,3-b]pyridine derivatives against the HCT-116 cancer cell line.
| Compound ID | R (Moiety) | Biological Activity (IC50 in µM) |
| 2a | -OH (Parent Alcohol) | 0.85 |
| 2b | -OCOCH3 (Acetate Ester) | 0.42 |
| 2c | -OCOOEt (Ethyl Carbonate) | 0.55 |
This table is illustrative and compiles representative data from various studies to highlight SAR trends.
Influence of Piperidine (B6355638) and Piperazine (B1678402) Moieties
The introduction of basic cyclic amines like piperidine and piperazine has been a key strategy in the development of potent this compound derivatives for various therapeutic targets. These moieties can introduce favorable pharmacokinetic properties and provide additional interaction points with the target protein.
In the development of bone anabolic agents, C4-piperidine derivatives with polar functional groups were synthesized. The optimized compounds in this series demonstrated high in vitro activity and in vivo efficacy. The mechanism of action is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8).
Similarly, N-substituted piperazine-containing phenylpyridine derivatives have been investigated as potential therapeutic agents. researchgate.net While specific data on piperazine-substituted this compound derivatives is less abundant in the reviewed literature, the positive impact of this moiety in related heterocyclic scaffolds suggests its potential for further exploration in this chemical series.
Conformational Analysis and SAR Correlation
Molecular modeling and 3D-QSAR studies have been employed to understand the relationship between molecular conformation and activity. For PKC-θ inhibitors, receptor-induced 3D-QSAR models helped to elucidate the essential structural requirements for inhibitory activity. wum.edu.pk These models, combined with docking analysis, can identify key amino acid residues involved in binding and guide the design of new analogs with improved complementary fit.
The torsional angle between the thieno[2,3-b]pyridinone system and an aryl substituent can significantly influence binding affinity. Studies on NMDA receptor antagonists have shown that ortho-substituted aryl moieties can lead to unfavorable steric interactions and increased torsion angles, resulting in decreased activity. nih.gov This highlights the importance of maintaining an optimal conformation for effective receptor binding. Conformational restriction has also been explored as a strategy to enhance biological activity. By incorporating structural features that limit the rotational freedom of certain bonds, it is possible to lock the molecule in a bioactive conformation. However, this approach can also be detrimental if the restricted conformation is not the one required for binding. mdpi.com
Ligand Efficiency and Drug-Likeness in SAR Optimization
In modern drug discovery, optimizing the potency of a compound is often balanced with maintaining favorable physicochemical properties, a concept encapsulated by metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These parameters help in the selection of lead candidates that are more likely to have good drug-like properties.
Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. wikipedia.org It provides an assessment of how efficiently a molecule utilizes its size to achieve binding affinity. Lipophilic ligand efficiency relates potency to lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties. mtak.hu
While specific calculations of LE and LLE for a broad range of this compound derivatives are not extensively reported in the reviewed literature, the principles of these metrics are implicitly applied during the lead optimization process. For example, the development of potent hepatic gluconeogenesis inhibitors focused not only on improving inhibitory activity but also on maintaining good drug-like properties. bohrium.com The successful optimization of LHRH receptor antagonists to yield orally bioavailable compounds is another example of balancing potency with pharmacokinetic parameters. researchgate.net
Pharmacological and Biological Investigations of Thieno 2,3 B Pyridin 4 Ol Derivatives
Anti-Cancer and Anti-Proliferative Activities
Thieno[2,3-b]pyridine (B153569) derivatives have emerged as a promising class of compounds with significant anti-cancer and anti-proliferative properties. mdpi.com Their efficacy has been demonstrated across a variety of cancer cell lines, and research has delved into their molecular mechanisms of action, including kinase inhibition and the induction of programmed cell death.
The anti-proliferative activity of thieno[2,3-b]pyridine derivatives has been evaluated against a wide range of human cancer cell lines. Studies have shown that these compounds exhibit potent cytotoxic effects against cancers of the breast, colon, prostate, and ovary, among others. ekb.egmdpi.comnih.gov
For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated notable activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com One study highlighted a newly synthesized (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, which showed significant cytotoxicity in HeLa and SiHa cervical cancer cell lines. nih.gov
In another study, a series of 5-bromo-thieno[2,3-b]pyridines were tested for their cytotoxic activity on five different cell lines: MCF7 (breast), HEPG2 (liver), HCT116 (colon), A549 (lung), and PC3 (prostate). cu.edu.eg Notably, one of the tested compounds proved to be a potent cytotoxic agent against almost all the cell lines. cu.edu.eg Similarly, the cytotoxic potential of other derivatives was assessed against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells, with one compound showing significant potency with IC50 values of 3.12 µM and 20.55 µM, respectively. ekb.eg
The table below summarizes the anti-proliferative activity of selected thieno[2,3-b]pyridine derivatives against various cancer cell lines.
The anti-cancer activity of thieno[2,3-b]pyridine derivatives is often attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. elsevierpure.com
One of the key targets identified for this class of compounds is phosphoinositide-specific phospholipase C (PI-PLC) . mdpi.comnih.gov These enzymes are upregulated in many cancers, and their inhibition by thieno[2,3-b]pyridines is believed to contribute to the observed cytotoxic effects. mdpi.com
Furthermore, derivatives of this scaffold have been investigated as inhibitors of other important kinases involved in cancer progression:
c-Src Kinase: A novel series of 3-amino-thieno[2,3-b]pyridines were identified as potent inhibitors of the c-Src non-receptor tyrosine kinase, an enzyme whose deregulated activity is implicated in tumor progression. nih.gov
Pim-1 Kinase: Certain 5-bromo-thieno[2,3-b]pyridines have been evaluated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Two compounds, 3c and 5b, showed moderate inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. cu.edu.eg
CDK2: Through rational, structure-based design, novel cyclohepta[e]thieno[2,3-b]pyridine derivatives were developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net
The table below provides an overview of the kinase inhibition profile of various thieno[2,3-b]pyridine derivatives.
A significant mechanism through which thieno[2,3-b]pyridine derivatives exert their anti-cancer effects is by inducing apoptosis, or programmed cell death, and modulating the cell cycle.
Studies have shown that treatment with these compounds leads to a statistically significant increase in both early and late apoptosis in cancer cells. mdpi.comnih.gov For example, a specific thieno[2,3-b]pyridine derivative, Compound 1, was found to play a pivotal role in initiating programmed cell death in ovarian cancer cell lines. mdpi.comnih.gov In another study, two cyclohepta[e]thieno[2,3-b]pyridine derivatives, compounds 5 and 8b, demonstrated robust pro-apoptotic effects in breast cancer cells, with total apoptosis induction elevated 34.5-fold and 32.4-fold over the negative control, respectively. researchgate.net
In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest. Flow cytometry analysis revealed that thieno[2,3-b]pyridines can induce G2/M cell cycle arrest in prostate cancer cells. nih.gov Furthermore, compounds 5 and 8b were shown to cause G1 phase arrest in breast cancer cells, suggesting a mechanism targeting CDK2/cyclin E. researchgate.net
Recent research has shed light on the ability of thieno[2,3-b]pyridine derivatives to alter the expression of glycosphingolipids (GSLs) in cancer cells. mdpi.com GSLs are components of the cell membrane that play a role in tumor pathogenesis.
Treatment with a thieno[2,3-b]pyridine derivative was found to change the glycophenotype in ovarian cancer cell lines, with both increases and decreases in the expression of various GSLs. mdpi.comnih.gov This modulation of GSL expression raises the possibility of specifically targeting cancer stem cells (CSCs). mdpi.com In cervical cancer cell lines, a derivative was found to decrease GM2 levels in both CSCs and non-CSCs in the SiHa cell line and Gg3Cer levels in the HeLa cell line. nih.gov
Metabolic profiling of cancer cells treated with these compounds has also revealed significant alterations. The metabolic activity of treated ovarian cancer cells was found to be lower compared to control groups. mdpi.com In cervical cancer cells, treatment led to significant differences in the expression of 23 and 21 metabolites in HeLa and SiHa cell lines, respectively. nih.gov
Antimicrobial and Antifungal Efficacy
Beyond their anti-cancer properties, thieno[2,3-b]pyridine derivatives have demonstrated notable antimicrobial and antifungal activities. mdpi.com
Several studies have synthesized and evaluated new thieno[2,3-b]pyridine-based compounds for their in vitro activity against a panel of bacterial and fungal strains. ekb.eg One study reported that a particular derivative, compound 3c, exhibited the most potent antimicrobial activity with MIC values ranging from 4-16 μg/mL. ekb.eg Another investigation into new thieno[2,3-b]pyridine derivatives clubbed with various thiazole (B1198619) ring systems found that several compounds exhibited potent antimicrobial activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans.
The antibacterial activity of some derivatives has been compared to standard drugs like tetracycline, with some compounds displaying moderate activity against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The antifungal potential has also been explored, with some compounds showing promising activity against various fungi, suggesting that the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold could be a promising lead for the development of new fungicides. nih.gov
Anti-Inflammatory Properties and Mechanisms
Thieno[2,3-b]pyridine derivatives have also been recognized for their anti-inflammatory properties. mdpi.com Research in this area has focused on their ability to inhibit key enzymes involved in the inflammatory process.
Specifically, derivatives of thieno[2,3-b]pyridine have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of eicosanoids, which are lipid mediators of inflammation. researchgate.net Some of these compounds, when tested in a rat paw edema model, demonstrated potency higher than the reference drug ibuprofen. researchgate.net This dual inhibition is considered a physiologically favorable approach to controlling inflammation.
Modulation of Neurological and CNS Targets (e.g., PDE7, LHRH Receptor, mGlu5)
Derivatives of the thieno[2,3-b]pyridine scaffold have been identified as potent modulators of several key targets within the central nervous system (CNS) and other neurological pathways.
While phosphodiesterase 7 (PDE7) is a notable target for neurological disorders, publicly available research specifically detailing the activity of Thieno[2,3-b]pyridin-4-ol derivatives as PDE7 inhibitors is limited.
Significant research has been conducted on thieno[2,3-b]pyridin-4-one-based compounds as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. An optimization study starting from an initial thienopyridin-4-one derivative led to the identification of compound 33c , a highly potent and orally bioavailable LHRH receptor antagonist. drugbank.com This compound demonstrated subnanomolar in vitro activity against the human LHRH receptor. drugbank.com Another notable derivative, T-98475 , was the first potent and orally effective non-peptide antagonist for this receptor, and its discovery spurred further research into replacing the thienopyridin-4-one nucleus with other heterocyclic surrogates, such as thieno[2,3-d]pyrimidine-2,4-dione. nih.gov
Thieno[2,3-b]pyridine derivatives have also emerged as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a promising target for treating psychiatric and neurodegenerative diseases. mdpi.com A high-throughput screening campaign identified initial hits from this chemical class. Subsequent lead optimization efforts focused on improving affinity and metabolic stability, which resulted in the development of compounds with nanomolar affinity. One of the most promising compounds from these studies showed excellent in vivo efficacy, positioning it as a potential candidate for further development. ekb.eg
Table 1: Modulation of Neurological and CNS Targets by Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative Class | Target | Activity | Key Findings |
|---|---|---|---|
| 33c | LHRH Receptor | Antagonist | Subnanomolar in vitro activity for the human receptor. drugbank.com |
| T-98475 | LHRH Receptor | Antagonist | First potent and orally effective non-peptide antagonist. nih.gov |
| 2-sulfonyl-thieno[2,3-b]pyridines | mGluR5 | Negative Allosteric Modulator | Fulfilled lead criteria after hit-to-lead development. |
| Optimized Leads | mGluR5 | Negative Allosteric Modulator | Nanomolar affinity and improved metabolic stability. ekb.eg |
Other Emerging Biological Activities (e.g., Antiviral, Antidiabetic, Antihypertensive, Osteogenic)
Beyond the CNS, the thieno[2,3-b]pyridine scaffold has been associated with a broad spectrum of other biological activities, highlighting its therapeutic versatility. researchgate.net
Several studies have confirmed the antiviral potential of this class of compounds. A series of novel 4-(phenylamino)thieno[2,3-b]pyridines were tested against herpes simplex virus type 1 (HSV-1), where compound 6a showed a significant 86% inhibition. In another study, new derivatives of thieno[2,3-b]pyridine were evaluated for their effect on Mayaro virus (MAYV) replication. researchgate.net Compounds 2b (EC50 = 18.92 µM) and 2d (EC50 = 14.52 µM) were particularly effective, showing higher potency than the control drug, suramin. researchgate.net Furthermore, a different class of thieno[2,3-b]pyridine derivatives was identified as inhibitors of the Hepatitis C virus (HCV), with several compounds exhibiting potent activity and low cytotoxicity; for instance, compound 12c had an EC50 of 3.3µM. nih.gov
In the context of metabolic diseases, thieno[2,3-b]pyridine derivatives have been discovered as a new class of hepatic gluconeogenesis inhibitors, presenting a promising strategy for treating Type 2 diabetes mellitus (T2DM). A cell-based screening identified an initial hit compound, DMT (IC50 = 33.8 μM). Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent inhibitors, 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM), which also possessed good drug-like properties. The mechanism for compound 8e was found to involve the reduction of mRNA transcription levels of key gluconeogenic genes.
The antihypertensive effects of thieno[2,3-b]pyridine derivatives have also been demonstrated. Specifically, the dihydrothienopyridine calcium antagonist S-312-d was shown to have potent and long-lasting antihypertensive effects in various rat models, including spontaneously hypertensive rats (SHR). Its potency was found to be greater than that of other calcium antagonists like nifedipine (B1678770) and nicardipine.
While several review articles cite osteogenic activity as one of the broad pharmacological properties of the thieno[2,3-b]pyridine class, specific studies detailing the compounds and experimental data related to this particular activity are not extensively detailed in the available literature. researchgate.net
Table 2: Emerging Biological Activities of Thieno[2,3-b]pyridine Derivatives
| Activity | Compound(s) | Target/Model | Key Findings (IC50/EC50) |
|---|---|---|---|
| Antiviral | 2b , 2d | Mayaro Virus (MAYV) | EC50 = 18.92 µM (2b), 14.52 µM (2d). researchgate.net |
| 12c , 12b , 10l | Hepatitis C Virus (HCV) | EC50 = 3.3 µM (12c), 3.5 µM (12b), 3.9 µM (10l). nih.gov | |
| 6a | Herpes Simplex Virus 1 (HSV-1) | 86% inhibition. | |
| Antidiabetic | DMT , 8e , 9d | Hepatic Gluconeogenesis | IC50 = 33.8 µM (DMT), 16.8 µM (8e), 12.3 µM (9d). |
| Antihypertensive | S-312-d | Hypertensive Rat & Dog Models | Minimal effective dose of 1 mg/kg p.o. in SHR. |
In Vivo Pharmacological Evaluation and Efficacy
The therapeutic potential of thieno[2,3-b]pyridine derivatives has been substantiated through various in vivo studies, demonstrating their efficacy in animal models.
In the area of endocrinology, the orally bioavailable LHRH receptor antagonist 33c was shown to cause effective suppression of plasma luteinizing hormone (LH) levels when administered orally to castrated male cynomolgus monkeys. drugbank.com Similarly, a related thienopyrimidine derivative, TAK-013 , also led to almost complete suppression of plasma LH levels in the same animal model after oral administration. nih.gov
For neurological targets, a lead-optimized thieno[2,3-b]pyridine derivative acting as an mGluR5 negative allosteric modulator was reported to have excellent in vivo efficacy, marking it as a promising development candidate. ekb.eg
The antidiabetic efficacy of this class was confirmed in a study where compound 8e was administered to db/db mice. The results showed that it could effectively reduce fasting blood glucose levels and improve both oral glucose tolerance and pyruvate (B1213749) tolerance.
The antihypertensive properties of the derivative S-312-d were evaluated in conscious two-kidney Goldblatt-type hypertensive dogs. Oral administration at a dose of 1 mg/kg resulted in a significant antihypertensive effect that lasted for 4 to 6 hours. Further studies in hypertensive rats established its potent and sustained action compared to other calcium antagonists.
Table 3: Summary of In Vivo Pharmacological Evaluations
| Compound/Derivative | Therapeutic Area | Animal Model | Key Efficacy Results |
|---|---|---|---|
| 33c | LHRH Antagonism | Castrated male cynomolgus monkeys | Effective suppression of plasma LH levels upon oral administration. drugbank.com |
| TAK-013 | LHRH Antagonism | Castrated male cynomolgus monkeys | Almost complete suppression of plasma LH levels for over 24h. nih.gov |
| Optimized mGluR5 NAM | Neurological Modulation | Not specified | Showed excellent in vivo efficacy. ekb.eg |
| 8e | Antidiabetic | db/db mice | Reduced fasting blood glucose; improved glucose and pyruvate tolerance. |
| S-312-d | Antihypertensive | Hypertensive rats and dogs | Significant and long-lasting reduction in blood pressure. |
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thieno[2,3-b]pyridine (B153569) derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that drive their activity.
Researchers have employed various software suites for these analyses. For instance, the GOLD (Genetic Optimisation for Ligand Docking) suite and Glide have been utilized to dock thieno[2,3-b]pyridine derivatives into the active sites of several proteins. mdpi.comnih.gov One study prepared the crystal structure of mammalian PI-PLC-δ₁ (Protein Data Bank ID: 1DJX) by adding hydrogen atoms and removing water molecules before docking. mdpi.com In these simulations, basic amino acids are typically assumed to be protonated and acidic ones deprotonated to mimic physiological conditions. mdpi.com
Docking studies have helped to build a panel of potential molecular targets for the anticancer activity of thieno[2,3-b]pyridines. nih.gov These targets include the copper-trafficking antioxidant 1 protein (ATOX1), tyrosyl DNA phosphodiesterase 1 (TDP1), the colchicine (B1669291) binding site in tubulin, the adenosine (B11128) A₂ₐ receptor (A₂ₐAR), and phospholipase C-δ1 (PLC-δ1). nih.gov The analysis suggested that the A₂ₐ receptor is a highly plausible target, showing the strongest binding affinity, closely followed by tubulin. nih.gov
The interactions predicted by docking models provide valuable insights. For example, the binding mode of one derivative in ATOX1, as predicted by Glide, showed its thieno[2,3-b]pyridine core positioned between Glu17, Arg21, and Lys60 residues, forming hydrogen bonds with the side chains of Glu17 and Cys12. nih.gov Similarly, docking studies of derivatives against PIM-1 kinase and E. coli DNA gyrase B have been performed to rationalize their inhibitory activities. bohrium.comarabjchem.org
Table 1: Examples of Protein Targets for Thieno[2,3-b]pyridine Derivatives in Molecular Docking Studies
| Protein Target | PDB ID | Docking Software | Key Findings |
| Phosphoinositide-specific phospholipase C-δ₁ (PI-PLC-δ₁) | 1DJX | GOLD Suite 5.8.1 | Validation of binding modes and relative energies of ligands. mdpi.com |
| Adenosine A₂ₐ Receptor (A₂ₐAR) | - | Glide | Identified as the most plausible target with the strongest binding. nih.gov |
| Tubulin (Colchicine binding site) | - | Glide | A plausible target with strong binding affinity. nih.gov |
| PIM-1 Kinase | - | MOE | Docking results were consistent with in vitro inhibitory activity. bohrium.com |
| E. coli DNA gyrase B | 1AJ6 | - | Investigation of binding interactions for antimicrobial activity. arabjchem.orgelsevierpure.com |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | - | - | Investigated as a target to restore activity of TOP1 inhibitors. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular method used for this purpose. For derivatives of the thieno[2,3-b]pyridine scaffold, DFT calculations, specifically using the B3LYP functional, have been performed to understand their structural and energetic properties. arabjchem.orgelsevierpure.com
These calculations can determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgelsevierpure.com The energy gap between these orbitals (ΔEH-L) is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A low energy gap suggests that a molecule is more reactive. arabjchem.orgelsevierpure.com For a series of synthesized thieno[2,3-b:4,5-b′]dipyridine derivatives, the calculated energy gaps were found to be low, in the range of 2.32–3.39 eV, indicating their potential for biological activity. arabjchem.orgelsevierpure.com
Table 2: Calculated Energy Gaps for Thieno[2,3-b:4,5-b′]dipyridine Derivatives using DFT/B3LYP
| Compound | ΔEH-L (eV) |
| Compound 3 | 2.32 |
| Compound 6 | 3.39 |
Data extracted from a study on substituted thieno[2,3-b:4,5-b′]dipyridine compounds. arabjchem.orgelsevierpure.com
ADME-Tox Prediction and In Silico Pharmacokinetic Profiling
The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound, are critical for its development as a drug. In silico methods are increasingly used to predict these properties early in the drug discovery process.
For the thieno[2,3-b]pyridine class, poor solubility has been a noted issue, potentially due to the planar nature of the molecule which can lead to strong intermolecular stacking and crystal packing. mdpi.com To address this, a "prodrug-like" strategy has been explored, where bulky, cleavable ester and carbonate groups are attached to the core structure. mdpi.com This approach aims to disrupt crystal packing and optimize the ADME profile of the parent compound. mdpi.com
While specific ADME-Tox predictions for Thieno[2,3-b]pyridin-4-ol are not detailed in the provided search context, studies on related thienopyrimidine and thieno[2,3-c]pyridine (B153571) structures highlight the application of these predictive models. For instance, pharmacokinetic studies on a thienopyrimidine derivative indicated good permeability and gastrointestinal (GI) absorption, with no violations of Lipinski's rule of five. mdpi.com Similarly, in silico predictions of pharmacokinetic properties and drug-likeness were conducted for a series of thieno[2,3-c]pyridine derivatives to establish their potential as drug candidates. mdpi.com These examples demonstrate the utility of computational tools in assessing the pharmacokinetic viability of compounds containing the thieno-pyridine core.
QSAR Modeling for Activity Prediction and Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
A study on a set of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives as inhibitors of protein kinase C theta (PKC-θ) successfully developed a receptor-guided 3D-QSAR model. nih.gov Due to differences between the studied molecules and the co-crystallized ligand, an induced fit docking (IFD) protocol was first employed to adjust the protein's active site conformation. nih.gov The molecules were then docked into this refined active site, and the resulting alignment was used to build the 3D-QSAR model using the PHASE program. nih.gov
The resulting model showed good statistical significance, with a high predictive ability for the test set (Q² = 0.600) and a high correlation coefficient for the training set (R² = 0.915). nih.gov The contour maps generated from the QSAR model, in conjunction with the docking analysis, provided crucial information about the structural features necessary for potent PKC-θ inhibition. nih.gov This information is invaluable for guiding the design of new, more active congeners. nih.gov
Table 3: Statistical Parameters of the 3D-QSAR Model for Thieno[2,3-b]pyridine-5-carbonitrile PKC-θ Inhibitors
| Parameter | Value |
| Q² (Test Set) | 0.600 |
| R² (Training Set) | 0.915 |
| Pearson-r | 0.801 |
| Standard Deviation (SD) | 0.241 |
This demonstrates how QSAR modeling can be a powerful tool for optimizing the thieno[2,3-b]pyridine scaffold for specific biological targets.
Advanced Spectroscopic and Analytical Characterization in Research Context
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and providing insight into the molecular structure of thieno[2,3-b]pyridine (B153569) systems. The analysis is particularly crucial for investigating the potential tautomerism between the 4-hydroxy (enol) form and the 4-oxo (keto/pyridinone) form.
In the solid state or in solution, the equilibrium between these tautomers can be probed by observing characteristic vibrational modes. The enol form (thieno[2,3-b]pyridin-4-ol) would be characterized by a broad O-H stretching band, while the keto form (4,7-dihydrothieno[2,3-b]pyridin-4-one) would exhibit a distinct N-H stretching band and a strong C=O stretching absorption.
Research on the closely related compound, thieno[2,3-d]pyrimidin-4-one, provides a reference for the vibrational assignments expected for the pyridinone tautomer. researchgate.net In studies of this molecule, FTIR and FT-Raman spectra identified bands corresponding to N-H and C-H stretching modes. researchgate.net For instance, IR and Raman bands observed at 3412 cm⁻¹ and 3382 cm⁻¹ are assigned to the N-H stretching mode of the pyrimidinone ring. researchgate.net The C=N stretching frequencies were identified in the Raman spectrum in the range of 1552-1490 cm⁻¹. researchgate.net
Table 1: Illustrative Vibrational Frequencies for a Related Thienopyrimidin-4-one Structure researchgate.net
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3412, 3382 | - |
| C-H Stretch | 3173, 3125, 2995 | 3160, 3110, 3080 |
| C=N Stretch | - | 1552, 1489 |
| C-N Stretch | 1551 | 1551 |
| N-H in-plane bend | 1220 | - |
Note: Data is for the related compound Thieno[2,3-d]pyrimidin-4-one to illustrate typical assignments for the keto/pyridinone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural analysis of this compound in solution, offering unambiguous evidence for stereochemistry and the predominant tautomeric form. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms can be directly observed and quantified using ¹H NMR.
4-Hydroxy (enol) tautomer: This form would be expected to show a characteristic signal for the hydroxyl proton (-OH), which is typically broad and its chemical shift is dependent on solvent and concentration.
4-Oxo (keto) tautomer: This form would instead display a signal for the pyridine (B92270) ring nitrogen proton (-NH).
In studies of related thieno[2,3-d]pyrimidin-4-one, the ¹H-NMR spectrum clearly indicates the presence of the keto tautomer through a singlet observed at δ 8.12 ppm, which is assigned to the N-H proton. researchgate.net Furthermore, changes in chemical shifts upon protonation can be analyzed to determine the protonation site. irb.hrresearchgate.net In a study on thieno[2,3-b:4,5-b′]dipyridine, NMR spectra were used to confirm that protonation occurs at a specific nitrogen atom, leading to significant changes in the bond angles and lengths within the protonated ring. researchgate.net This principle is directly applicable to studying the tautomers of this compound, as the chemical shifts of the ring protons and carbons would differ significantly between the enol and keto forms.
Table 2: Representative ¹H-NMR Data for the Keto Tautomer of Thieno[2,3-d]pyrimidin-4-one researchgate.net
| Proton Assignment | Chemical Shift (δ/ppm) | Multiplicity & Coupling Constant (J) |
|---|---|---|
| H of NH | 8.12 | s |
| H of CH (H3) | 7.99 | s, (J=4.1Hz) |
| H of CH (H2) | 7.44-7.66 | d, (J=8.1Hz) |
Note: Data is for the related compound Thieno[2,3-d]pyrimidin-4-one. 's' denotes singlet, 'd' denotes doublet.
High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the characterization of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent compound and, crucially, its synthetic derivatives.
In the context of derivatization studies, where the core this compound structure is chemically modified to explore structure-activity relationships, HRMS serves as the definitive proof of a successful transformation. For example, if the hydroxyl group of this compound is alkylated or acylated, HRMS can confirm the addition of the new functional group. By comparing the experimentally measured exact mass of the product with the theoretically calculated mass for the expected structure, researchers can verify the outcome of the reaction.
Various ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are employed to generate ions from the derivatized thieno[2,3-b]pyridines for HRMS analysis. mdpi.com For instance, in the synthesis of a complex pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivative, mass spectrometry confirmed the structure by identifying the molecular ion peak (M⁺) at m/z 398 and the M+1 peak at m/z 399, corresponding to the expected molecular formula. nih.gov
UV-Visible Spectroscopy for Electronic Transitions and Protonation Equilibria Studies
UV-Visible spectroscopy is utilized to investigate the electronic transitions within the π-conjugated system of this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like n or π) to higher-energy antibonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are sensitive to the molecular structure and its environment.
Studies on the related thieno[2,3-d]pyrimidin-4-one skeleton in solvents like ethanol (B145695) and DMF show multiple absorption bands corresponding to these electronic transitions. researchgate.net
Table 3: Electronic Spectral Data for Thieno[2,3-d]pyrimidin-4-one researchgate.net
| Solvent | λmax (nm) |
|---|---|
| Ethanol | 201.5, 252.5, 396.5 |
This technique is also particularly well-suited for studying acid-base properties and protonation equilibria. irb.hr The binding of a proton to the heterocyclic system can alter the π-conjugation, resulting in a shift in the absorption bands. irb.hr In research on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, protonation was found to cause a hypsochromic shift (blue shift) in the absorption bands. irb.hr By monitoring these spectral changes as a function of pH, the protonation-deprotonation equilibrium can be characterized and the pKa value of the compound can be determined. irb.hr This makes UV-Vis spectroscopy a valuable tool for understanding how the electronic properties of this compound behave in acidic or basic environments.
Crystal Engineering and Solid State Research of Thieno 2,3 B Pyridin 4 Ol
Influence of Molecular Planarity on Crystal Packing and Solubility
The molecular architecture of Thieno[2,3-b]pyridin-4-ol and its derivatives is characterized by a high degree of planarity. This structural feature is a dominant factor influencing how the molecules arrange themselves in the solid state, which in turn dictates crucial physicochemical properties like solubility.
Thienopyridines are recognized as highly planar molecules, a characteristic that promotes strong intermolecular interactions. mdpi.comnih.gov These forces, including hydrogen bonds and π-stacking interactions, cause the molecules to pack together very tightly and efficiently in a crystal lattice. mdpi.comnih.gov This tight arrangement results in a high crystal packing energy, which is the energy required to break apart the crystal lattice. mdpi.com A high lattice energy is directly correlated with poor aqueous solubility, as more energy is needed to overcome the intermolecular forces in the crystal and allow the substance to dissolve. mdpi.com
The poor solubility of many 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, for instance, has been attributed to this extensive planarity that facilitates intermolecular stacking and robust crystal packing. mdpi.comnih.gov It's postulated that the solubility issue with these compounds is not due to a lack of polar groups but rather the strength of the intermolecular interactions within the solid state. mdpi.comnih.gov
Table 1: Relationship Between Molecular Planarity and Solubility
| Feature | Description | Consequence |
|---|---|---|
| Molecular Geometry | The Thieno[2,3-b]pyridine (B153569) core is inherently flat. | Facilitates close approach of molecules. |
| Intermolecular Forces | Strong hydrogen bonds and π-stacking interactions are favored. | Molecules are held together tightly. |
| Crystal Packing | Leads to a dense, tightly-packed crystal structure. | High crystal lattice energy. |
| Solubility | High energy is required to disrupt the lattice for dissolution. | Results in poor aqueous solubility. |
Strategies for Modulating Bioavailability via Solid-State Modifications
Given that poor water solubility is a major impediment to the clinical application of thieno[2,3-b]pyridines, significant research has focused on solid-state modification strategies to enhance their bioavailability. nih.gov Two primary approaches involve the synthesis of prodrugs and the use of advanced formulation techniques.
A key strategy is the prodrug approach, which aims to disrupt the compound's planarity and crystal packing efficiency. mdpi.com This involves attaching bulky, yet biologically cleavable, functional groups to the parent molecule. For alcohol-containing thienopyridines, such as those related to this compound, this has been explored by incorporating ester and carbonate moieties. mdpi.comnih.gov The addition of these groups introduces more rotatable bonds and steric bulk, which physically hinders the efficient π-stacking and intermolecular hydrogen bonding that leads to tight crystal packing. nih.gov The goal is to create a lower-energy crystal structure that is more easily disrupted, thereby increasing solubility and improving the intracellular concentration of the active compound upon administration. mdpi.com Research has demonstrated that this 'prodrug-like' modification can lead to compounds with increased activity against various cancer cell lines. mdpi.comnih.gov
Another strategy involves altering the molecular scaffold to incorporate solubilizing groups. In one study, the sulfur atom of the thieno[2,3-b]pyridine core was substituted with a nitrogen, creating a 1H-pyrrolo[2,3-b]pyridine, and a morpholine (B109124) moiety was attached. This modification increased water solubility by three orders of magnitude, from 1.2 µg/mL to 1.3 mg/mL, although it also impacted the compound's activity profile. nih.gov
Table 2: Examples of Solid-State Modification Strategies
| Strategy | Method | Mechanism | Outcome Example |
|---|---|---|---|
| Prodrug Approach | Addition of bulky, cleavable ester or carbonate groups. | Disrupts molecular planarity and efficient crystal packing. | Increased anti-proliferative activity in novel derivatives. mdpi.comnih.gov |
| Scaffold Modification | Substitution of core atoms and addition of solubilizing groups. | Fundamentally alters intermolecular interactions. | Water solubility increased from 1.2 µg/mL to 1.3 mg/mL. nih.gov |
Crystallographic Analysis of Ligand-Receptor Complexes for Thienopyridines
Understanding the precise interactions between thienopyridine derivatives and their biological targets is essential for rational drug design. Crystallographic analysis and molecular modeling are powerful tools for elucidating these ligand-receptor complexes at an atomic level.
While a specific co-crystal structure for this compound may not be publicly documented, extensive molecular modeling and docking studies have been performed on this class of compounds. For example, various thieno[2,3-b]pyridine derivatives have been docked into the crystal structure of their putative target, mammalian phosphoinositide phospholipase C-δ1 (PI-PLC-δ1), which was obtained from the Protein Data Bank (PDB ID: 1DJX). mdpi.comnih.gov
These computational studies involve preparing the receptor's crystal structure by adding hydrogen atoms and removing water molecules. mdpi.comnih.gov The thienopyridine ligands are then placed into the defined binding pocket, and scoring functions are used to predict and validate the most likely binding modes and energies. mdpi.com Such analyses have revealed key interactions, including hydrogen bonds with amino acid residues like Asn312, His311, Glu341, Lys438, and Arg549, as well as π-π stacking with Tyr551. nih.govnih.gov These specific interactions are critical for the ligand's affinity and inhibitory activity. nih.gov Furthermore, the existence of co-crystal structures for other thienopyridine compounds, such as a Janus kinase 2 (Jak2) inhibitor (PDB ID: 3TJD), demonstrates the utility of X-ray crystallography in providing a structural rationale for the activity and selectivity of this compound class. rcsb.org
Table 3: Analysis of Thienopyridine Ligand-Receptor Interactions
| Target Receptor | PDB ID | Method | Key Findings / Interactions |
|---|---|---|---|
| PI-PLC-δ1 | 1DJX | Molecular Docking | Predicted hydrogen bonds with Asn312, Lys438, Glu341, His311, Arg549; π-π stacking with Tyr551. mdpi.comnih.govnih.gov |
| Jak2 Kinase | 3TJD | X-Ray Diffraction | Provided structural basis for the high selectivity of a thienopyridine inhibitor series. rcsb.org |
Patent Landscape and Intellectual Property in Thieno 2,3 B Pyridin 4 Ol Research
Academic Contributions to Patentable Discoveries in Thienopyridine Chemistry
Academic research has been fundamental in elucidating the therapeutic potential of the thienopyridine core structure, laying the groundwork for numerous patentable inventions. While pharmaceutical companies are often the final assignees of therapeutic patents, the initial discoveries and innovative synthesis pathways frequently originate from university laboratories and public research institutions.
Key contributions from academia include:
Synthesis of Novel Derivatives: Academic institutions have been active in developing novel synthetic methodologies for thienopyridine compounds. For instance, research from the Faculty of Pharmacy at Cairo University has focused on synthesizing condensed heterocyclic compounds from thieno[2,3-b]pyridine (B153569) derivatives to explore their antitumor activities. researchgate.net
Identification of New Biological Targets: University-led research has been crucial in identifying new biological targets for thienopyridine-based compounds beyond their well-known antiplatelet effects. Computer-aided drug design and high-throughput screening, often conducted in academic settings, have identified thienopyridine scaffolds as potential inhibitors for targets in oncology and infectious diseases, such as N-myristoyltransferase in parasitic pathogens. mdpi.com
Elucidation of Mechanisms of Action: Foundational academic studies have been critical in understanding how thienopyridine derivatives exert their biological effects. This mechanistic insight is essential for developing second-generation drugs with improved efficacy and safety profiles, which in turn becomes the subject of new patent applications.
While direct patent filings by universities for specific thienopyridine-based drugs are less common than corporate filings, their research output provides the essential scientific basis upon which commercial drug development and subsequent patenting are built.
Trends in Patenting Thienopyridine-Based Therapeutic Agents
The patenting of thienopyridine derivatives has evolved significantly over the decades, reflecting broader trends in drug discovery and development. The primary focus has historically been on cardiovascular therapies, but there is a clear and growing trend toward diversification into other therapeutic areas.
One of the most commercially successful applications of the thienopyridine scaffold is in the development of antiplatelet agents that act as P2Y12 receptor antagonists. nih.gov This has led to blockbuster drugs and a corresponding wealth of intellectual property. The trend within this class has been one of generational improvement, with new patents focused on overcoming the limitations of earlier drugs. patsnap.com
First-Generation Agents: Initial patents covered compounds like Ticlopidine, establishing the therapeutic utility of the class. nih.gov
Second-Generation Agents: Subsequent patents, most notably for Clopidogrel, offered improved safety profiles, leading to its widespread clinical use. nih.govnih.gov
Third-Generation and Beyond: More recent patent activity, including for drugs like Prasugrel, has focused on compounds with more predictable metabolic activation and potent antiplatelet effects. nih.gov Ongoing research, evidenced by recent patent applications from institutions like the Tianjin Institute of Pharmaceutical Research, aims to develop agents that solve problems of drug resistance and reduce bleeding risks associated with earlier generations. patsnap.com
Beyond antiplatelet therapy, a significant trend is the expansion of thienopyridine patents into new disease areas. This diversification is driven by the scaffold's versatility. Recent patent applications describe thieno[2,3-b]pyridine derivatives as inhibitors of the Epac protein for use in inflammation, cancer, and vascular diseases. google.com Other patented applications include treatments for arthritis and osteoporosis. google.com This demonstrates a strategic shift to leverage the privileged thienopyridine structure to address a wider range of unmet medical needs.
The following table summarizes the major trends in the patenting of thienopyridine-based therapeutic agents:
| Therapeutic Area | Key Innovation/Target | Examples of Patented Compounds/Applications | Primary Trend |
| Cardiovascular (Antiplatelet) | P2Y12 Receptor Antagonism | Ticlopidine, Clopidogrel, Prasugrel | Generational improvement: enhancing safety, efficacy, and overcoming resistance. nih.govpatsnap.comnih.gov |
| Inflammation & Cancer | Epac Protein Inhibition | Thieno[2,3-b]pyridine derivatives for inflammation, cancer, and vascular diseases. google.com | Diversification: expanding the scaffold's utility to new molecular targets. |
| Inflammatory Diseases | Anti-arthritic Activity | Novel thienopyridine and thienopyrimidine derivatives for treating arthritis. google.com | Diversification: targeting chronic inflammatory conditions. |
| Bone Metabolism | Bone Resorption Inhibition | Thienopyridine derivatives for the prevention or treatment of osteoporosis. google.com | Diversification: exploring applications beyond traditional areas. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The academic journey of thieno[2,3-b]pyridine (B153569) derivatives began with their identification as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) enzymes, which are often upregulated in various cancers. mdpi.com This initial discovery paved the way for extensive research into their anti-proliferative activities.
Key research progress includes:
Anticancer Activity: Derivatives of thieno[2,3-b]pyridine have demonstrated potent anti-proliferative effects against a multitude of cancer cell lines, including cervical, ovarian, colon, prostate, and triple-negative breast cancer. mdpi.comnih.govnih.gov The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and a reduction in the cancer stem cell (CSC) population, which is believed to be responsible for tumor recurrence and metastasis. nih.govnih.gov
Chemosensitization: Certain thieno[2,3-b]pyridine derivatives have been shown to enhance the efficacy of existing chemotherapy drugs. For instance, they can sensitize lung cancer cells to the topoisomerase I (TOP1) inhibitor topotecan, suggesting a role in overcoming chemoresistance. nih.gov This is potentially mediated through the inhibition of DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov
Mechanism of Action Studies: Research has uncovered that these compounds can be multi-targeting. nih.govmdpi.com Besides PI-PLC, other identified targets include Src kinase, PIM-1 kinase, and the colchicine (B1669291) binding site on tubulin. mdpi.comresearchgate.nettandfonline.com Furthermore, they have been observed to alter the expression of glycosphingolipids (GSLs) on the surface of cancer cells and shift cellular metabolism from lipids to glucose, highlighting complex mechanisms of action. nih.govnih.govmdpi.com
Antimicrobial and Other Activities: Beyond cancer, various derivatives have been synthesized and evaluated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. ekb.egnih.gov
The research has established robust structure-activity relationships (SAR), identifying specific structural motifs that enhance potency. For example, substitutions at particular positions on the phenyl carboxamide ring and the incorporation of lipophilic groups have been shown to modulate anti-proliferative and enzyme inhibitory activity. mdpi.comnih.gov
Table 1: Selected Biological Activities of Thieno[2,3-b]pyridine Derivatives
| Derivative Type | Target/Activity | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Anticancer (Cytotoxicity, Apoptosis) | HeLa, SiHa (Cervical Cancer) | Showed significant cytotoxicity, induced apoptosis, and reduced the cancer stem cell population. | nih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anticancer (Anti-proliferative) | HCT-116 (Colon), MDA-MB-231 (Breast) | Incorporation of ester and carbonate groups improved activity by disrupting crystal packing. | mdpi.com |
| Various Substituted Thieno[2,3-b]pyridines | Antimicrobial, Anticancer | HepG-2 (Liver), MCF-7 (Breast) | Demonstrated promising antimicrobial and cytotoxic activities. | ekb.eg |
| DJ160 | Anticancer (Anti-proliferative) | Prostate Cancer (Patient-derived explants) | Inhibited proliferation even in samples resistant to enzalutamide. | nih.gov |
| Para-substituted thieno[2,3-b]pyridines | Chemosensitizer (TDP1 Inhibition) | H460 (Lung) | Augmented topotecan's antiproliferative activity by nearly 70%. | nih.gov |
| 5-bromo-thieno[2,3-b]pyridines | Pim-1 Kinase Inhibition | MCF7, HEPG2, HCT116, A549, PC3 | Showed moderate to poor pim-1 inhibitory activity and cytotoxic effects. | tandfonline.com |
Remaining Research Challenges and Gaps in Thieno[2,3-b]pyridin-4-ol Chemistry
Despite significant progress, several challenges hinder the clinical translation of thieno[2,3-b]pyridine derivatives.
Poor Aqueous Solubility: A primary obstacle is the inherently low water solubility of the thieno[2,3-b]pyridine scaffold. mdpi.comnih.gov These molecules are highly planar, leading to strong intermolecular forces and tight crystal packing, which in turn results in high melting points and poor solubility. mdpi.com This issue complicates formulation, limits bioavailability, and poses a significant hurdle for in vivo studies and clinical development. nih.gov
Incomplete Mechanistic Understanding: While several biological targets have been identified, the precise mechanism of action for many derivatives remains multifaceted and not fully elucidated. The observation of polypharmacology, where a compound interacts with multiple targets, makes it difficult to pinpoint the exact pathways responsible for the observed therapeutic effects. nih.gov For example, while some derivatives sensitize cells to topotecan, the effect is potentiated in TDP1 knockout cells, suggesting a more complex network of DNA repair pathways is involved. nih.gov
Transition from In Vitro to In Vivo: The vast majority of research has been conducted using in vitro cell line models. There is a significant gap in preclinical data from in vivo animal models. Studies to determine crucial pharmacokinetic parameters, maximum tolerated doses (MTD), and efficacy in tumor models are necessary next steps for promising lead compounds. nih.gov
Synthetic Accessibility and Diversity: While numerous synthetic routes to thieno[2,3-b]pyridines exist, the development of more efficient, high-yield methods that allow for greater structural diversity is ongoing. researchgate.netnih.gov Overcoming limitations in derivatization could unlock new chemical spaces and potentially lead to compounds with improved properties. nih.gov
Strategies to address these challenges are actively being explored. To improve solubility, researchers have investigated the addition of prodrug-like moieties and the use of polymer-based nanoparticle formulations. mdpi.comnih.gov
Prospects for Novel Therapeutic and Materials Applications
The future for thieno[2,3-b]pyridine chemistry is promising, with clear trajectories in both therapeutic and materials science domains.
Therapeutic Applications:
Oncology: The most immediate prospect lies in oncology. Thieno[2,3-b]pyridine derivatives represent a potential new class of therapeutics for treating aggressive and resistant cancers, such as castrate-resistant prostate cancer and triple-negative breast cancer. mdpi.comnih.gov Their ability to target cancer stem cells and act as chemosensitizers could lead to more durable treatment responses and overcome acquired drug resistance. nih.govnih.gov
Infectious Diseases: The demonstrated antimicrobial activity against various bacterial and fungal strains suggests a potential application in developing new antibiotics to combat the growing threat of antimicrobial resistance. ekb.egnih.gov
Other Diseases: Given their diverse biological activities, there is potential for developing these compounds for other indications, including inflammatory diseases and viral infections. nih.gov
Materials Applications: The rigid, planar structure of the thieno[2,3-b]pyridine core makes it an interesting candidate for applications in materials science, particularly in organic electronics. Fused heterocyclic systems are often investigated for their semiconductor properties. One study reported the synthesis of a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit for use in organic field-effect transistors (OFETs), highlighting the potential of the broader thienopyridine family in this area. researchgate.net Further exploration of thieno[2,3-b]pyridine-based polymers could yield novel materials for applications in transistors, organic solar cells, and sensors.
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-4-ol derivatives?
this compound derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For instance, Abdelhamid et al. (2010) reported the synthesis of thieno[2,3-b]pyridines using 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like chloroacetone or ethyl chloroacetate, followed by cyclization to form fused pyrimidine systems . Elemental sulfur has also been employed as a sulfur source in one-pot reactions under HCl/HOAc conditions to yield thieno[2,3-b]indole derivatives, achieving yields of 30–84% depending on substituents .
Q. How are this compound derivatives characterized structurally?
Characterization relies on elemental analysis and spectral techniques. Abdelhamid et al. (2010) confirmed structures using -NMR, -NMR, and IR spectroscopy, with additional validation via alternative synthetic routes . Mass spectrometry and X-ray crystallography are recommended for unambiguous assignment, particularly for regioselective products .
Advanced Research Questions
Q. How to design experiments to evaluate the antimicrobial activity of this compound derivatives?
Antimicrobial assays often use broth microdilution to determine minimum inhibitory concentrations (MICs). Khakhariya et al. (2024) tested N-substituted aryl-triazole-tethered derivatives against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values ranging from 12.5–50 µg/mL. Positive controls like ciprofloxacin and clotrimazole are critical for validating results . Structure-activity relationship (SAR) analysis should prioritize substituents at the 4-position, as triazole moieties enhance activity .
Q. What strategies resolve contradictions in SAR studies of this compound analogs?
Contradictions often arise from substituent electronic effects or assay variability. For example, conflicting MIC data for 4-aryl vs. 4-alkyl derivatives can be addressed via molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Comparative studies under standardized conditions (e.g., pH, inoculum size) are essential .
Q. How to optimize reaction conditions for high-yield synthesis of this compound derivatives?
Reaction optimization involves solvent selection, catalyst use, and temperature control. Evidence from Xiao et al. (2021) shows that DMF at 150°C with HCl/HOAc catalysts improves yields (up to 84%) for thienoindole synthesis. Microwave-assisted methods or green solvents (e.g., PEG-400) can further enhance efficiency .
Q. What in vitro/in vivo models evaluate the therapeutic potential of this compound-based compounds?
For pharmacological studies, LHRH receptor antagonism (e.g., T-98475 derivatives) is assessed via radioligand binding assays using human recombinant receptors. In vivo efficacy in hormone-dependent cancers can be tested in xenograft mouse models, monitoring tumor regression and serum hormone levels .
Q. How to control regioselectivity during synthesis of substituted this compound derivatives?
Regioselectivity depends on reaction conditions. For example, using HI/phenylalanine in CFPh/dioxane at 130°C favors 3-aryl substitution, while HOAc in DMF at 150°C promotes 2-aryl products . Computational modeling (DFT) predicts thermodynamic control pathways to guide synthetic design .
Q. What safety protocols are critical when handling this compound derivatives?
Safety protocols include using EN 374-certified nitrile gloves, flame-retardant lab coats, and fume hoods for volatile intermediates. Respiratory protection (e.g., N95 masks) is required for fine powders. Waste disposal must comply with GHS guidelines (e.g., UN proper shipping names for toxic solids) .
Q. How to introduce benzofuran moieties into this compound scaffolds?
Abdelhamid et al. (2010) achieved this via sodium salt intermediates of 5-benzofuran-2-yl-3-hydroxypropenone reacting with heterocyclic amines or diazonium salts. Post-functionalization with formic acid yields pyrimidine-fused systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
